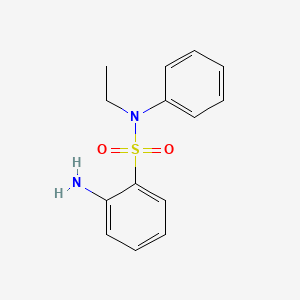

2-Amino-N-ethylbenzenesulfonanilide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-16(12-8-4-3-5-9-12)19(17,18)14-11-7-6-10-13(14)15/h3-11H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNTECZWGFYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058839 | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-10-7 | |

| Record name | 2-Amino-N-ethyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-ethylbenzenesulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-N-ethylbenzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BJ6BB8WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-N-ethylbenzenesulfonanilide Analogues

Traditional methods for synthesizing benzenesulfonamide (B165840) derivatives, including analogues of this compound, primarily rely on amination and sulfonylation reactions. These foundational methods are well-documented and widely used in organic synthesis.

Amination and Sulfonylation Reactions

The most common approach for creating the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com For the synthesis of this compound analogues, this would involve reacting a substituted 2-aminobenzenesulfonyl chloride with an appropriate N-alkylaniline or a 2-substituted benzenesulfonyl chloride with N-ethylaniline.

Another established method involves the reaction of amines with sulfonic acids or their sodium salts, which can be facilitated by microwave irradiation to improve yields and reaction times. organic-chemistry.org The choice of reactants is critical, as the nucleophilicity of the amine can vary significantly based on its substituents, which in turn affects the reaction's efficiency. cbijournal.com

A patent describes a multi-step synthesis of a related compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), which includes chlorosulfonation of an acetylated phenethylamine, followed by amination and hydrolysis. google.com This highlights the strategic use of protecting groups to control reactivity during the synthesis.

Influence of Reaction Parameters on Synthesis Efficiency and Product Profile

The efficiency and outcome of sulfonamide synthesis are highly dependent on various reaction parameters. The choice of solvent, base, and temperature can significantly impact the yield and purity of the final product. For instance, in the synthesis of N-phenylbenzenesulfonamide, the reaction is carried out by mixing the acid chloride and amine, followed by the portion-wise addition of 10% sodium hydroxide. cbijournal.com

The nature of the reactants themselves plays a crucial role. Primary amines are generally highly reactive, while secondary amines may exhibit lower to negligible reactivity. cbijournal.com The presence of electron-withdrawing or electron-donating groups on either the sulfonyl chloride or the amine can also influence the reaction rate and yield.

In some cases, side reactions can occur. For example, the reaction of primary sulfonamides can sometimes lead to bisalkylation products. acs.org Similarly, the acylation of primary amines can sometimes generate bis-sulfonyl derivatives as impurities. acs.org Careful control of stoichiometry and reaction conditions is therefore essential to minimize the formation of these byproducts.

Advanced Synthetic Strategies

To overcome the limitations of traditional methods, researchers have developed more advanced and efficient strategies for sulfonamide synthesis. These include continuous flow chemistry, various catalytic approaches, and methods for stereoselective synthesis.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonamides, offering advantages such as improved safety, scalability, and efficiency. acs.orgresearchgate.net Flow systems allow for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purities. researchgate.netrsc.org

A study on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols demonstrated a high space-time yield and improved safety by avoiding thermal runaway. rsc.org Another report describes a fully automated flow-through process for producing secondary sulfonamides via a "catch and release" protocol, which allows for the generation of a library of compounds with high purity. acs.orgresearchgate.net This automated system also incorporates column regeneration, further enhancing its efficiency. acs.org

The use of meso-reactors in a flow setup has been shown to be an eco-friendly and easily scalable method for preparing a sulfonamide library, minimizing waste and employing green media. acs.org

Catalytic Approaches (e.g., Organocatalysis, Metal-Mediated Transformations)

Catalysis offers a means to enhance the efficiency and selectivity of sulfonamide synthesis. Both organocatalysts and metal-based catalysts have been successfully employed.

Organocatalysis: Proline sulfonamides have been identified as effective organocatalysts for various reactions, including aldol (B89426) and Mannich reactions. nih.govgoogle.com The development of catalysts like "Hua Cat" and "Hua Cat-II" has expanded the scope of proline sulfonamide organocatalysis. nih.gov Squaramide-sulfonamide organocatalysts have also been shown to be effective in promoting direct vinylogous aldol reactions with high enantioselectivity. acs.org

Metal-Mediated Transformations: Metal catalysts, such as those based on copper, have been used to facilitate the synthesis of sulfonamides. One innovative strategy involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in a one-pot reaction to form sulfonamides. nih.govprinceton.edu This method avoids the need for pre-functionalization of the starting materials. nih.gov Organozinc reagents have also been used in conjunction with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to synthesize aryl and heteroaryl sulfonamides without the need for a transition-metal catalyst. acs.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral sulfonamide derivatives with high stereoselectivity is a significant area of research, particularly for applications in medicinal chemistry. Organocatalysis has proven to be a valuable tool in this regard. For example, proline-based sulfonamide organocatalysts have been used to facilitate enantioselective and diastereoselective reactions, such as aldol reactions and Michael additions, to form cyclic compounds with one or more chiral centers. google.com

The use of a thiophene-containing proline sulfonamide as an organocatalyst in an aldol reaction demonstrated improved stereoselectivity, which was attributed to a favorable hydrogen-bonding interaction. nih.gov Similarly, novel squaramide-sulfonamide organocatalysts have been shown to efficiently catalyze direct vinylogous aldol reactions to yield anti-aldol products with high enantioselectivities. acs.org

Functionalization and Derivatization Techniques

The core structure of this compound, featuring a primary amino group and a sulfonamide linkage, offers multiple sites for chemical modification. These reactive handles allow for the systematic alteration of the molecule to explore its chemical space and optimize its properties for various applications.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds from a common scaffold. For sulfonamide-containing molecules, this often involves parallel synthesis techniques where a core structure is reacted with a variety of building blocks.

While specific high-throughput combinatorial syntheses for this compound are not extensively detailed in the provided literature, the general principles can be inferred from the synthesis of related sulfonamide libraries. For instance, a library of N-substituted 4-(2-aminoethyl)benzenesulfonamides has been generated to explore their biological activities. researchgate.net This approach typically involves the reaction of a key intermediate, such as a sulfonyl chloride, with a diverse set of amines.

A hypothetical combinatorial approach for derivatizing this compound could involve the acylation of the 2-amino group with a library of carboxylic acids or the reaction of a related sulfonyl chloride intermediate with a variety of N-ethylanilines. The use of solid-phase synthesis, where the parent molecule is attached to a resin, can facilitate the purification of the resulting compound library.

Table 1: Illustrative Combinatorial Synthesis Approach for Sulfonamide Derivatives

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Chlorosulfonation | Starting Phenyl Compound, Chlorosulfonic Acid |

| 2 | Amination | Sulfonyl Chloride Intermediate, Diverse Amine Library |

The generation of such libraries is instrumental in the initial stages of discovery, allowing for the efficient screening of thousands of related compounds to identify those with desired characteristics.

Beyond the broad-based approach of combinatorial chemistry, targeted structural modifications are employed to fine-tune the properties of a lead compound. These modifications are often guided by structure-activity relationship (SAR) studies and computational modeling. For sulfonamides, key modifications can include alterations to the substituents on the aromatic rings or modifications of the sulfonamide nitrogen.

Research on related sulfonamides demonstrates various targeted synthetic strategies. For example, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized by reacting the amino group with various substituted aromatic aldehydes. researchgate.net This type of modification can significantly alter the electronic and steric properties of the molecule.

Another common strategy involves the reaction of a sulfonyl chloride with different amines to produce a range of N-substituted sulfonamides. prepchem.com For this compound, targeted modifications could include:

Acylation of the 2-amino group: Reaction with various acyl chlorides or anhydrides to introduce different functional groups.

Alkylation of the 2-amino group: Introduction of alkyl chains of varying lengths or branching.

Substitution on the phenyl rings: Introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Table 2: Examples of Targeted Structural Modifications on Related Sulfonamides

| Modification Type | Example Reaction | Purpose | Reference |

|---|---|---|---|

| Schiff Base Formation | 4-(2-aminoethyl)benzenesulfonamide + Aromatic Aldehyde | Introduce diverse aryl groups | researchgate.net |

| N-Substitution | 4-methylsulfonamidobenzenesulfonyl chloride + N-isopropylethylenediamine | Modify the sulfonamide substituent | prepchem.com |

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory scale to industrial production presents a unique set of challenges. The goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.

Key considerations for the industrial scale-up of a synthesis like that for this compound would include:

Raw Material Sourcing: Ensuring a stable and cost-effective supply of starting materials.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize byproduct formation. The use of ultrasound irradiation has been explored as a modern technology to improve yields and shorten reaction times in the synthesis of some heterocyclic compounds. researchgate.net

Solvent Selection: Choosing solvents that are effective for the reaction, easy to recover and recycle, and have a favorable safety and environmental profile. Green chemistry principles often guide this selection, with a preference for water or other benign solvents where possible. mdpi.com

Purification Methods: Developing scalable and efficient purification techniques, such as crystallization, to obtain the final product with the required purity. Recrystallization from solvents like dioxane is a documented method for purifying related sulfonamides. google.com

Process Safety: Conducting thorough hazard assessments to ensure the safe handling of all reagents and intermediates, particularly reactive ones like chlorosulfonic acid.

Process optimization is an ongoing effort, often involving statistical methods like Design of Experiments (DoE) to systematically investigate the effect of various parameters on the reaction outcome. The goal is to identify the optimal set of conditions that provides the best balance of yield, purity, cost, and safety.

Structure Activity Relationship Sar and Mechanistic Elucidation

Principles Governing Structure-Activity in Sulfonanilide Systems

The study of SAR involves systematically altering the molecular structure of a lead compound to determine which parts are essential for its biological effects. For the sulfonanilide class, certain structural motifs are consistently identified as critical for activity. The progressive modification of a reference compound's structure allows researchers to pinpoint the importance of various functional groups. drugdesign.org If a structural change leads to inactivity, the original group is deemed essential; if the activity remains, the group is considered less critical. drugdesign.org

Key principles in sulfonanilide systems often revolve around:

The Sulfonamide Moiety (-SO₂NH-): This group is frequently a crucial pharmacophore, often involved in key interactions with biological targets, such as binding to the zinc ion in metalloenzymes like carbonic anhydrase.

Aromatic Rings: The benzene (B151609) rings provide a scaffold for positioning other functional groups and can engage in hydrophobic and π-π stacking interactions within a receptor's binding site.

Substituents on the Aromatic Rings (N1 and N4): The nature, position, and orientation of substituents on both the benzenesulfonyl and anilide rings can dramatically influence potency, selectivity, and pharmacokinetic properties. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. This approach moves beyond qualitative observations to create predictive models that can guide the design of new, more potent molecules. creative-biostructure.commdpi.com QSAR models are built using a "training set" of molecules with known activities and are then validated to ensure their predictive power for new compounds. nih.govbiointerfaceresearch.com

The development of robust QSAR models is a cornerstone of modern drug discovery. nih.gov These models translate molecular structures into a set of numerical values known as molecular descriptors. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to create an equation that links these descriptors to biological activity. nih.govbiointerfaceresearch.com

For sulfonanilide systems, various 3D-QSAR approaches have been particularly insightful:

Comparative Molecular Field Analysis (CoMFA): This method evaluates the steric and electrostatic fields surrounding a molecule. By aligning a series of compounds and analyzing their field properties, CoMFA can identify specific spatial regions where changes in shape or charge will likely enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed and nuanced understanding of the SAR. mdpi.com

These models have been successfully applied to various classes of sulfonanilides, including inhibitors of enzymes and receptor antagonists, demonstrating their ability to predict the activity of newly designed compounds with a high degree of accuracy. mdpi.comresearchgate.net

Molecular descriptors are numerical representations of a molecule's physicochemical properties. researchgate.net In QSAR studies, the goal is to identify which descriptors have the most significant correlation with the desired pharmacological effect. nih.govresearchgate.net The selection of relevant descriptors is a critical step in building a predictive model. nih.gov

Commonly used molecular descriptors and their relevance in sulfonanilide systems are summarized in the table below.

| Descriptor Category | Specific Descriptor | Significance in Pharmacological Effects |

| Electronic | Hammett Constant (σ), Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Describes the electronic properties of substituents, influencing ionization and the ability to form electrostatic or hydrogen bonds with the target. slideshare.net LUMO energy and electrophilicity have been correlated with the inhibitory activity of some derivatives. researchgate.net |

| Hydrophobic | Partition Coefficient (logP), Distribution Coefficient (logD) | Measures the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.govslideshare.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Polar Surface Area (PSA), Shape Indices | Relates to the size, shape, and bulk of the molecule. These factors determine the complementarity of the ligand with its binding site and can influence bioavailability. researchgate.netnih.gov PSA is often linked to membrane permeability. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Quantifies the potential for forming hydrogen bonds, which are key directional interactions that provide specificity and affinity in ligand-target binding. |

For instance, studies on various bioactive compounds have shown a strong negative correlation between properties like pKa, logD, and molecular weight and the rate of uptake, while a positive correlation was observed with solubility (logS). nih.gov

Molecular Recognition and Ligand-Target Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of nearly all biological processes. nih.govwiley.com For a compound like 2-Amino-N-ethylbenzenesulfonanilide to exert a biological effect, it must first recognize and bind to its specific molecular target, such as a protein or enzyme. wisdomlib.org

The binding process is a dynamic interplay of various forces:

Hydrogen Bonds: The sulfonamide group and the 2-amino group are potent hydrogen bond donors and acceptors, forming critical directional interactions that anchor the ligand in the binding site.

Hydrophobic Interactions: The phenyl rings of the sulfonanilide scaffold often fit into hydrophobic pockets of the target protein, displacing water molecules and contributing favorably to the binding energy.

Van der Waals Forces: These are short-range attractive forces that occur between all atoms and are significant when the ligand and target have complementary shapes.

Ionic Interactions: If the ligand or target is charged, strong electrostatic interactions can occur, significantly enhancing binding affinity.

Computational tools like molecular docking are used to predict and visualize how a ligand binds to its target at an atomic level. wisdomlib.org Studies on sulfonamide inhibitors interacting with enzymes like human carbonic anhydrase show that small aromatic sulfonamides derive significant inhibitory power from hydrogen bond interactions. nih.gov Furthermore, compounds with multiple rings can interact with hydrophobic pockets located far from the primary active site. nih.gov

Influence of Substituent Patterns on Biological Efficacy and Selectivity

The strategic placement of different chemical groups (substituents) on the core sulfonanilide structure is a primary method for modulating biological activity and achieving selectivity for a specific target. cerradopub.com.brnih.govnih.gov Even minor structural changes can lead to profound differences in pharmacological profiles.

A study that used the COX-2 inhibitor nimesulide (B1678887) as a scaffold to design new sulfonanilide analogs found that specific structural features were required for anticancer activity. nih.govnih.gov The analysis indicated that potent inhibition of breast cancer cell growth required a combination of a bulky terminal phenyl ring, a methanesulfonamide group, and a hydrophobic carboxamide moiety. nih.govnih.gov This highlights how different regions of the molecule can be optimized for specific interactions.

The table below summarizes general findings on how substituent patterns can affect the biological properties of sulfonanilide-based compounds.

| Position of Substitution | Type of Substituent | General Effect on Efficacy and Selectivity |

| Benzenesulfonamide (B165840) Ring (para-position) | Hydrogen bond acceptors | Often increases inhibitory power towards enzymes like carbonic anhydrase by interacting with hydrophilic residues. nih.gov |

| Benzenesulfonamide Ring (ortho-position) | Bulky groups (e.g., Chlorine) | Can cause steric hindrance with the receptor cavity, potentially leading to a decrease or loss of activity. nih.gov |

| Anilide Ring | Bulky, hydrophobic groups | Can enhance binding to hydrophobic pockets in the target, often increasing potency. Essential for the antiproliferative effects in certain nimesulide analogs. nih.gov |

| Sulfonamide Nitrogen (N1) | Heterocyclic rings (e.g., thiadiazoles) | Can introduce new interaction points and alter the binding mode within the active site, sometimes leading to increased stability of the ligand-target complex. nih.gov |

| Anilide Nitrogen | Small alkyl groups (e.g., ethyl) | Modifies lipophilicity and steric bulk, fine-tuning the fit within the binding pocket. |

Conformational Analysis and its Implications for Biological Activity

A molecule is not a static entity but can rotate around its single bonds to adopt various three-dimensional shapes, or conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The specific conformation a molecule adopts upon binding to its target (the "bioactive conformation") is critical for its activity. unifi.it

The bioactive conformation may not be the most stable, lowest-energy conformation of the molecule in solution. unifi.it The binding process itself can involve an "induced fit," where both the ligand and the protein undergo conformational changes to achieve optimal complementarity. The flexibility or rigidity of the sulfonanilide backbone, influenced by its substituents, plays a crucial role. For example, bulky groups can restrict rotation around certain bonds, pre-organizing the molecule into a conformation that is more favorable for binding, thus increasing its affinity. Computational techniques, combined with experimental methods like NMR spectroscopy, are used to explore the conformational space of molecules like this compound and understand how their flexibility impacts their interactions with biological targets. unifi.it

Biological and Biomedical Research Applications

Investigations into Antimicrobial Activity

While the sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs, specific studies detailing the efficacy and mechanisms of 2-Amino-N-ethylbenzenesulfonanilide are not present in the reviewed literature.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folate Pathway

The primary mechanism of action for most antimicrobial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway mcmaster.ca. This inhibition disrupts the production of essential nucleotides and amino acids, leading to a bacteriostatic effect mcmaster.ca. However, no specific studies were identified that evaluate the inhibitory activity of this compound against DHPS or its impact on the folate pathway.

Efficacy against Resistant Microbial Strains

The emergence of microbial resistance to sulfonamides, often through mutations in the DHPS enzyme, is a significant area of research. Consequently, there is an ongoing effort to develop new sulfonamide derivatives that can overcome these resistance mechanisms. Despite this, literature detailing the testing or efficacy of this compound against any specific resistant microbial strains could not be located.

Anti-proliferative and Anticancer Studies

The benzenesulfonamide (B165840) scaffold is a feature in various compounds investigated for anticancer properties. These investigations often explore mechanisms like the inhibition of carbonic anhydrase or cyclooxygenase (COX) enzymes researchgate.netnih.gov.

Mechanisms of Cell Growth Modulation (e.g., COX-2 Dependent and Independent Pathways)

Certain sulfonamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and the progression of some cancers nih.govnih.govstanford.edu. The selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs youtube.com. However, there is no available research that specifically investigates the effect of this compound on COX-2 dependent or independent pathways or any other specific mechanism of cell growth modulation.

Evaluation in Specific Cancer Cell Lines

The National Cancer Institute (NCI) has cataloged this compound, identified by the number NSC 81263 nih.gov. This suggests the compound may have been included in broad screening programs against various cancer cell lines. However, the results of these screenings and any specific data, such as IC₅₀ values against cell lines like MCF-7, HepG2, or others, are not available in the reviewed literature researchgate.netnih.gov. Therefore, no specific data on its anti-proliferative activity in particular cancer cell lines can be presented.

Diuretic Effects and Ion Transporter Modulation

The sulfonamide moiety is the foundational structure for several classes of diuretics, including carbonic anhydrase inhibitors and thiazide diuretics, which act by modulating ion transport in the kidneys. More recent research has also explored the potential of sulfonamide derivatives as inhibitors of urea (B33335) transporters for diuretic effect mdpi.com. Furthermore, synthetic ion transporters have been studied for their ability to induce apoptosis by altering cellular ion concentrations nih.gov. Despite these broad areas of research for the sulfonamide class, no studies were found that specifically assess the diuretic properties of this compound or its ability to modulate any ion transporters.

Urea Transporter (UT) Inhibition Mechanisms (e.g., UT-A1)

There is currently no specific information in the accessible scientific literature that details the inhibition of urea transporters, including the UT-A1 isoform, by this compound. Research on urea transporter inhibitors is an active field for developing novel diuretics, but studies have focused on other chemical structures.

Renal Physiological Impact and Electrolyte Balance Research

Given the lack of data on its activity as a urea transporter inhibitor or its influence on other renal targets, there is no available research to describe the specific impact of this compound on renal physiology or electrolyte balance.

Anti-inflammatory and Immunomodulatory Potentials

No studies were found that specifically investigate or establish anti-inflammatory or immunomodulatory properties for this compound. While some commercial listings categorize it broadly under "Anti-inflammatory Agents," this appears to be a general classification for bulk chemical intermediates rather than an indication of proven therapeutic effect. echemi.com

Enzyme Inhibition Profiling (Beyond DHPS)

As a sulfonamide, this compound belongs to a class of compounds known to inhibit carbonic anhydrases. However, specific studies detailing its inhibitory activity (e.g., IC50 or Kᵢ values) against various carbonic anhydrase isoforms are not present in the current body of scientific literature.

No research is currently available that explores the inhibitory action of this compound on other enzymatic targets.

Emerging Therapeutic Areas and Novel Target Identification

Without foundational research into its biological and pharmacological activities, it is not possible to identify emerging therapeutic areas or novel molecular targets for this compound. The compound is currently noted as an intermediate in chemical synthesis, and its potential for further drug development remains unexplored in published literature. echemi.com

Computational Chemistry and in Silico Modeling

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics, flexibility, and interactions with their environment. While specific MD studies on 2-Amino-N-ethylbenzenesulfonanilide are not extensively documented in publicly available literature, the dynamic behavior of similar sulfonamide-containing molecules can provide valuable inferences.

MD simulations of sulfonamide derivatives, often in the context of their interaction with biological macromolecules, reveal the flexibility of the sulfonamide linkage and the rotational freedom of the aromatic rings. mdpi.comnih.govnih.gov For this compound, one would anticipate significant conformational flexibility around the S-N bond and the C-N bond of the ethylamino group. The amino group on the benzene (B151609) ring can also influence the molecule's interaction with polar solvents through hydrogen bonding.

A typical MD simulation of this compound would involve placing it in a simulated solvent box, often water, and calculating the forces between atoms over time to predict its movement. youtube.com Key parameters that could be analyzed from such a simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To understand the solvation shell and interactions with solvent molecules.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the amino and sulfonamide groups and the surrounding solvent.

Coarse-grained molecular dynamics (CG-MD) could also be employed to study the self-assembly properties or interactions within larger systems over longer timescales. nih.gov The insights gained from MD simulations are crucial for understanding how this compound might behave in a biological system, for instance, how it might adapt its conformation to fit into a protein's binding site. acs.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. nih.govmdpi.comnih.gov DFT studies on aminobenzenesulfonamide derivatives provide a solid foundation for predicting the electronic structure of this compound. mdpi.com

A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. dntb.gov.ua

Key DFT-derived properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For similar sulfonamides, the HOMO is often localized on the amino-substituted benzene ring, while the LUMO may be distributed across the sulfonamide group and the other aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the sulfonamide group and the nitrogen of the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

These quantum chemical descriptors are invaluable for predicting how the molecule will interact with other molecules, including potential biological targets or reactants.

| Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the propensity to undergo electrophilic attack; likely influenced by the amino group. |

| LUMO Energy | Indicates the propensity to undergo nucleophilic attack; likely influenced by the sulfonyl group. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and potential for biological activity. |

| MEP | Identifies sites for hydrogen bonding and electrostatic interactions with receptors. |

In Silico Screening and Lead Optimization

In silico screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a "hit" from such a screen, computational lead optimization techniques could be employed to improve its properties. researchgate.net

The process of lead optimization might involve:

Structure-Activity Relationship (SAR) Studies: Computationally generating derivatives of this compound by adding or modifying functional groups and predicting their binding affinity to a target. For example, the effect of substituting the ethyl group with other alkyl chains or modifying the substitution pattern on the phenyl rings could be explored.

Fragment-Based Drug Design (FBDD): If a smaller fragment of the molecule is found to bind to a target, computational methods can be used to "grow" the fragment by adding chemical moieties to improve affinity and selectivity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could predict its binding mode in the active site of various enzymes, such as kinases or proteases, which are common targets for sulfonamide-based drugs. nih.gov

The goal of in silico lead optimization is to design new analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties before committing to their chemical synthesis. acs.org

Prediction of Biological Activity and ADMET Properties

Computational models can be used to predict the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov For this compound, various in silico tools can provide valuable insights into its drug-likeness. benthamdirect.comresearchgate.net

Predicted Biological Activities:

Based on the sulfonamide scaffold, which is a known pharmacophore, computational models might predict a range of potential biological activities, including antibacterial, anticancer, or anti-inflammatory properties. nih.govresearchgate.net Target prediction algorithms can suggest potential protein targets by comparing the structure of this compound to libraries of known active compounds.

ADMET Predictions:

A variety of computational tools can predict the following ADMET properties:

| ADMET Property | Significance | Potential Prediction for this compound |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Likely to have moderate lipophilicity, suggesting reasonable absorption. |

| Distribution | Prediction of blood-brain barrier permeability and plasma protein binding. | The presence of polar groups might limit BBB penetration. |

| Metabolism | Identification of potential sites of metabolic transformation (e.g., by cytochrome P450 enzymes). | The aromatic rings and the N-ethyl group are potential sites for hydroxylation or dealkylation. |

| Excretion | Prediction of the primary route of elimination from the body. | Likely to be excreted via the kidneys after metabolic modification. |

| Toxicity | Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, or mutagenicity. | Sulfonamides are known to sometimes cause hypersensitivity reactions. nih.gov |

These predictions are crucial for the early-stage assessment of a compound's potential as a drug candidate and can help to prioritize experimental studies. nih.govresearchgate.net

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, computational methods can be used to study its synthesis and potential degradation pathways.

Synthesis Mechanism:

The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. mdpi.com For this compound, this would likely involve the reaction of 2-aminobenzenesulfonyl chloride with N-ethylaniline, or a related synthetic route. Computational modeling could be used to:

Map the Reaction Pathway: Identify the transition states and intermediates involved in the reaction.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which can help to predict the reaction rate and identify the rate-determining step.

Investigate the Role of Catalysts: If a catalyst is used, computational methods can elucidate its mechanism of action.

Degradation Mechanisms:

Computational studies can also predict how the molecule might degrade under various conditions. For example, the hydrolysis of the sulfonamide bond can be modeled to understand its stability in aqueous environments. rsc.org The mechanism of photolytic degradation, for instance through reaction with hydroxyl radicals, can also be investigated computationally. researchgate.net Such studies are important for understanding the environmental fate and stability of the compound. Proposed mechanisms can be validated by comparing computed reaction energies with experimental kinetic data. researchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-N-ethylbenzenesulfonanilide. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, revealing details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.

¹H NMR: In the proton NMR spectrum, the signals correspond to the different types of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons will resonate at a different frequency than the protons of the ethyl group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The PubChem database provides ¹³C NMR spectral data for this compound, which is instrumental in confirming its carbon framework. nih.gov While specific peak assignments for this compound are not detailed in the provided results, related studies on similar sulfonamide structures demonstrate the utility of ¹³C NMR in identifying carbon atoms attached to different functional groups. rsc.org

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. psu.edu

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Data not publicly available in detail. The existence of a spectrum is confirmed. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy including SERS)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, the S=O stretching of the sulfonamide group, and the C-H stretching of the aromatic rings and the ethyl group.

Raman Spectroscopy and SERS: Raman spectroscopy provides complementary information to FT-IR. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the trace analysis of molecules. nih.gov For this compound, SERS could be employed to enhance the Raman signals, allowing for detection at very low concentrations. The interaction of the molecule with the metallic nanostructure used in SERS can significantly influence the observed spectrum. nih.gov Studies on similar compounds, like 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole, have demonstrated the utility of FT-IR, FT-Raman, and SERS in combination with computational methods for a thorough vibrational analysis. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 |

| Sulfonamide (SO₂N) | Asymmetric S=O Stretch | 1370-1335 |

| Sulfonamide (SO₂N) | Symmetric S=O Stretch | 1180-1160 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Ethyl Group (CH₂CH₃) | C-H Stretch | 2850-2960 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the amino and sulfonamide groups can influence the position and intensity of these absorptions. Comparative UV-Vis spectral analysis of similar sulfonamide derivatives can provide insights into their electronic properties. researchgate.net

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* (Aromatic) | 200-300 |

Mass Spectrometry (MS, GC-MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. The National Institute of Standards and Technology (NIST) provides GC-MS data for this compound, which includes a total of 108 peaks. nih.gov The top three peaks are observed at m/z 120, 121, and 92. nih.gov The molecular ion peak would be expected at m/z 276, corresponding to the molecular weight of the compound (276.36 g/mol ). nih.gov

The fragmentation of this compound in the mass spectrometer would lead to the formation of various charged fragments. The "nitrogen rule" can be a useful tool in identifying the molecular ion; since this compound contains an even number of nitrogen atoms (two), its molecular ion should have an even mass, which is consistent with the expected m/z of 276. whitman.edu The fragmentation patterns of N-alkylated compounds can be complex, involving rearrangements and the formation of characteristic iminium and acylium ions. wvu.eduresearchgate.net Detailed analysis of the fragmentation pathways, potentially aided by high-resolution mass spectrometry (HRMS), would provide definitive structural confirmation. nih.gov

| m/z | Relative Abundance | Possible Fragment Ion |

|---|---|---|

| 276 | - | Molecular Ion [M]⁺ |

| 120 | Highest | Fragment Ion |

| 121 | 2nd Highest | Fragment Ion |

| 92 | 3rd Highest | Fragment Ion |

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for developing quantitative assays. An HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good separation from any potential impurities or degradation products.

The development and validation of an HPLC method would include assessing parameters such as linearity, accuracy, precision, and selectivity. nih.gov For instance, a study on a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity (r² = 0.9992–0.9999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%) for the developed HPLC method. nih.gov A UV detector would typically be used for the detection of this compound, monitoring the absorbance at a wavelength where the compound exhibits a strong response. This allows for the accurate quantification of the compound in various matrices.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for the rapid and high-resolution separation of sulfonamides from various matrices. This method is an evolution of traditional high-performance liquid chromatography (HPLC), utilizing smaller stationary phase particles (typically sub-2 µm) which allows for higher mobile phase linear velocities, leading to faster analysis times and improved resolution.

In the analysis of aromatic sulfonamides, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), a combination that offers exceptional sensitivity and selectivity. nih.gov This is particularly useful for detecting and quantifying trace amounts of the compound and its potential impurities or metabolites. The selection of the stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation. For instance, a C18 reversed-phase column is commonly employed for the separation of sulfonamides. nih.govrsc.org The mobile phase typically consists of a mixture of an aqueous solution with a small amount of acid, such as formic acid, and an organic solvent like acetonitrile. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate a wide range of analytes in a single run. nih.gov

The following interactive table outlines typical UPLC-MS/MS parameters that could be adapted for the analysis of this compound based on established methods for similar sulfonamide compounds. nih.govrsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 mm × 100 mm, 1.8 µm) | nih.govrsc.org |

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile | nih.gov |

| Gradient Elution | Linear gradient from 21% to 75% B | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Injection Volume | 3 µL | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | rsc.org |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this method can provide precise information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is fundamental for understanding the compound's physical properties and its interactions with biological targets.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. Studies on related benzenesulfonamide (B165840) derivatives have revealed key structural features. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in an orthorhombic system with a Pna21 space group. nsf.gov In the structure of N-(4-Hydroxyphenyl)benzenesulfonamide, the molecules are linked through intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov Such interactions are crucial in defining the crystal packing and influencing the compound's solubility and melting point.

The following interactive table presents representative crystallographic data for a related benzenesulfonamide compound, illustrating the type of information obtained from an X-ray diffraction study. nih.gov

| Parameter | Value for N-(4-Hydroxyphenyl)benzenesulfonamide | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₁NO₃S | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Unit Cell Dimensions | a = 5.1072(2) Å b = 9.3948(4) Å c = 24.0903(10) Å | nih.gov |

| Volume | 1155.88(8) ų | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Application of Chemometrics for Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometrics can be applied to the interpretation of complex spectroscopic data, such as that obtained from UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic techniques are routinely used to characterize sulfonamides. mdpi.com For instance, a spectrophotometric method for the determination of various sulfonamides is based on their diazotization and coupling with 8-hydroxyquinoline (B1678124) to produce a colored product with an absorption maximum around 500 nm. nih.gov However, when dealing with mixtures or complex matrices, the spectral data can be convoluted, making it difficult to extract information about the individual components.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be employed to resolve these complex datasets. PCA can be used to identify patterns and relationships in the data, potentially distinguishing between different sulfonamides or identifying impurities. PLS can be used to build calibration models that relate the spectral data to the concentration of the analyte, allowing for quantitative analysis even in the presence of interfering substances. Studies on the interaction of sulfonamides with proteins have utilized spectroscopic methods to monitor changes in the protein's microenvironment upon binding, with chemometric analysis of the spectral changes providing insights into the binding mechanism. nih.gov

The application of chemometrics to spectroscopic data provides a powerful tool for both qualitative and quantitative analysis of this compound, enhancing the ability to understand its behavior in various chemical and biological systems.

Industrial and Chemical Synthesis Applications

Utilization as a Reagent in Organic Synthesis

Due to its specific chemical structure, featuring a primary aromatic amine and a sulfonamide group, 2-Amino-N-ethylbenzenesulfonanilide possesses the potential to be utilized as a reagent in various organic synthesis reactions. The primary amine group can undergo diazotization, a key reaction for introducing an azo group, which is fundamental in the synthesis of azo dyes. While its primary documented use is as a dye intermediate, its reactive sites suggest potential for broader applications in organic synthesis that are not yet extensively reported in publicly available literature.

Role in Catalytic Processes and Chemical Transformations

There is currently limited specific information available in scientific literature detailing the direct role of this compound in catalytic processes or as a catalyst itself. However, compounds with similar structural motifs, such as sulfonamides, are known to act as ligands for metal catalysts in various chemical transformations. The presence of both a soft nitrogen donor in the sulfonamide and a hard primary amine donor could allow it to act as a bidentate ligand, potentially influencing the reactivity and selectivity of catalytic reactions. Further research would be required to explore and establish its specific applications in this domain.

Intermediate in Fine Chemical Manufacturing

This compound serves as a crucial intermediate in the synthesis of various fine chemicals, particularly in the dye industry.

While the structural features of this compound, such as the sulfonamide group, are present in some classes of pesticides, there is no specific information in the available search results to confirm its direct use in the development or synthesis of commercial pesticides.

The most well-documented industrial application of this compound is as an intermediate in the synthesis of azo dyes. The primary aromatic amine group of the molecule is readily diazotized and then coupled with various coupling components to produce a range of colored dyes.

Detailed Research Findings:

The synthesis of specific acid dyes using this compound as a precursor has been reported. For instance, it is a key starting material for C.I. Acid Orange 159 and C.I. Acid Orange 160. The synthesis involves the diazotization of this compound, followed by a coupling reaction with a suitable naphthol sulfonic acid derivative.

For C.I. Acid Orange 159: this compound is diazotized and then coupled with 4-Hydroxynaphthalene-1-sulfonic acid.

For C.I. Acid Orange 160: The diazotized this compound is coupled with 6-Hydroxynaphthalene-2-sulfonic acid.

These reactions highlight the compound's role as a diazo component in the formation of commercially important colorants used in the textile and other industries.

Interactive Data Table: Dyes Synthesized from this compound

| Dye Name | CAS Number | Coupling Component |

| C.I. Acid Orange 159 | 68555-87-3 | 4-Hydroxynaphthalene-1-sulfonic acid |

| C.I. Acid Orange 160 | 68555-88-4 | 6-Hydroxynaphthalene-2-sulfonic acid |

Although sulfonamide-based compounds form a significant class of pharmaceuticals (sulfa drugs), there is no specific evidence in the provided search results to indicate that this compound is used as a direct intermediate in the production of any known pharmaceutical products.

Potential in Material Science Innovations

The inherent chemical functionalities of this compound suggest a potential for its use in material science, though specific applications are not yet well-documented. The aromatic rings and the polar sulfonamide group could be incorporated into polymer backbones or side chains to modify properties such as thermal stability, solubility, and affinity for certain substrates. The primary amine group also offers a reactive handle for grafting onto surfaces or for polymerization reactions. However, dedicated research is needed to explore and realize its potential in developing new materials.

Contribution to Heterogeneous Catalysis

While direct and extensive research on the specific applications of this compound in heterogeneous catalysis is not widely documented, the broader class of sulfonamide-containing compounds has demonstrated significant potential and utility in this field. The unique electronic and structural properties of the sulfonamide functional group, coupled with the other moieties present in this compound, suggest its potential as a valuable ligand or precursor in the design of novel heterogeneous catalysts.

The sulfonyl group is a key feature in many industrially significant compounds. acs.org The reactivity of molecules containing a sulfonamide or sulfonyl functional group is of considerable interest for both heterogeneous catalysis and environmentally important degradation reactions. acs.org

Recent research has highlighted the use of sulfonamides in various catalytic systems. For instance, ceria nanostructures have been shown to catalytically cleave sulfonamide antibiotics under ambient conditions through hydrolytic processes. acs.org This demonstrates the inherent reactivity of the sulfonamide group on a solid catalyst surface. Furthermore, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds between sulfonamides and aryl electrophiles, providing access to a wide array of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in drug discovery. princeton.edu

Photocatalysis represents another burgeoning area where sulfonamides are finding application. Late-stage functionalization of sulfonamides has been achieved through metal-free photocatalytic approaches, converting them into valuable sulfonyl radical intermediates. nih.gov This strategy opens up new avenues for radical-based chemical transformations. nih.gov

The development of efficient synthetic routes for N-(hetero)aryl sulfonamides is of great interest, and direct sulfonamidation of aromatic C-H bonds using sulfonyl azides has emerged as a powerful strategy. nih.gov Although often employing homogeneous late transition metal catalysts, the principles could be adapted to heterogeneous systems to enhance catalyst recovery and reuse. nih.gov

Given the structural components of this compound—an aromatic amine, a sulfonamide linkage, and N-alkyl/aryl substituents—it can be postulated to serve in several catalytic roles. The amino group can act as an anchoring site for immobilization onto a solid support, a common strategy in creating heterogeneous catalysts. The sulfonamide moiety itself can participate directly in catalytic cycles or influence the electronic properties of a metal center in a supported catalyst.

The following table summarizes research findings on the catalytic applications of sulfonamide-related compounds, providing a basis for the potential utility of this compound in heterogeneous catalysis.

| Catalytic System | Type of Reaction | Key Findings | Potential Relevance for this compound |

| Ceria Nanostructures | Hydrolytic Cleavage of Sulfonamides | Ceria catalyzes the decomposition of various sulfonamide antibiotics on its surface at ambient conditions. acs.org The efficiency depends on the sulfonamide structure and ceria's properties. acs.org | The sulfonamide bond in this compound could be susceptible to similar catalytic cleavage or transformation on oxide surfaces. |

| Nickel Catalysis | C-N Bond Formation | A highly efficient method for the cross-coupling of sulfonamides with aryl electrophiles. princeton.edu The reaction provides access to a broad range of N-aryl and N-heteroaryl sulfonamides. princeton.edu | The compound could potentially act as a ligand in such nickel-catalyzed systems or be a substrate for further functionalization. |

| Metal-Free Photocatalysis | Sulfonyl Radical Formation | Sulfonamides can be converted to sulfonyl radical intermediates via energy-transfer catalysis. nih.gov This allows for late-stage functionalization and the formation of new C-S bonds. nih.gov | The sulfonamide group in this compound could be activated photocatalytically for various synthetic applications. |

| Late Transition Metal Catalysis | C-H Sulfonamidation | Direct sulfonamidation of (hetero)aromatic C-H bonds with sulfonyl azides provides an efficient route to N-(hetero)aryl sulfonamides. nih.gov | The core structure could be synthesized or modified using such catalytic C-H activation/functionalization strategies, potentially on a solid support. |

Prospective Research Directions and Interdisciplinary Investigations

Design and Synthesis of Next-Generation Sulfonanilide Scaffolds

The development of novel sulfonanilide derivatives is a cornerstone of future research, aiming to enhance therapeutic efficacy, improve pharmacokinetic properties, and reduce off-target effects. A key strategy involves combinatorial chemistry, which allows for the rapid generation of large libraries of structurally diverse sulfonanilide analogs. nih.gov This approach has been successfully employed to create and screen for compounds with potent antiproliferative activity against breast cancer cell lines. nih.gov

Researchers are also exploring the synthesis of hybrid molecules that incorporate the sulfonanilide moiety alongside other pharmacologically active scaffolds. nih.govnih.gov This hybridization technique aims to develop novel formulations with enhanced and broad-ranging therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The design of these next-generation scaffolds is often guided by computational modeling and structure-activity relationship (SAR) studies to predict the most promising candidates for synthesis and biological evaluation. bldpharm.com

Integration with Systems Biology and "Omics" Methodologies

While specific "omics" studies on 2-Amino-N-ethylbenzenesulfonanilide are not yet prevalent in the literature, the integration of systems biology approaches holds immense promise for understanding the broader sulfonanilide class. Systems biology, which focuses on the complex interactions within biological systems, can provide a holistic view of how these compounds exert their effects. chemicalbook.com By analyzing the intricate networks of genes, proteins, and metabolites, researchers can move beyond a single-target perspective to a more comprehensive understanding of a drug's mechanism of action. chemicalbook.com

"Omics" technologies, such as genomics, proteomics, and metabolomics, are powerful tools in this endeavor. For instance, genomic and proteomic studies can help identify the full spectrum of proteins that interact with sulfonanilide compounds, revealing novel targets and pathways. This approach can also aid in understanding the mechanisms of drug resistance and in the development of more personalized therapeutic strategies.

Implementation of Green Chemistry Principles in Synthetic Pathways

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. The synthesis of sulfonamides is no exception, with a growing number of studies focusing on the development of more sustainable and environmentally benign methods. chemicalbook.comnih.govnih.gov

Key advancements in this area include:

Water as a Solvent: Traditional methods for sulfonamide synthesis often rely on hazardous organic solvents. Researchers have developed facile and environmentally friendly methods that use water as the solvent, often under dynamic pH control, leading to excellent yields and purity without the need for extensive purification. nih.govnih.gov

Deep Eutectic Solvents (DESs): These novel solvents, which are often biodegradable and cost-effective, are being explored as green alternatives for sulfonamide synthesis. wipo.int

Mechanosynthesis: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. It offers a sustainable and efficient route to sulfonamides, often with simplified purification processes.

Catalyst-Free and Ultrasound-Promoted Reactions: The development of catalyst-free methodologies and the use of ultrasound irradiation represent further strides in making sulfonamide synthesis greener and more efficient.

These green chemistry approaches not only reduce the environmental footprint of sulfonamide production but can also lead to more efficient and cost-effective manufacturing processes.

Synergistic Effects with Other Bioactive Entities

The combination of sulfonamides with other bioactive compounds is a promising strategy to enhance therapeutic efficacy and combat drug resistance. The classic example is the combination of sulfamethoxazole (B1682508) with trimethoprim, which results in a synergistic and bactericidal effect by sequentially inhibiting two enzymes in the bacterial folic acid synthesis pathway.

More recent research has explored the synergistic effects of sulfonamides with other classes of antibiotics. For instance, in vitro studies have shown interesting synergism between sulfonamide drugs and polymyxin (B74138) group antibiotics against Proteus species. The investigation of such combinations is a key area for future research, with the potential to develop more potent and broad-spectrum antimicrobial therapies. Furthermore, the combination of sulfonanilide-based aromatase inhibitors with other cancer therapies is being explored as a strategy to make treatments more effective.

Exploration of Novel Biomedical and Industrial Applications

The versatility of the sulfonanilide scaffold suggests a wide range of potential applications beyond their traditional use as antimicrobial agents.

Biomedical Applications:

Anticancer Agents: Numerous studies have highlighted the potential of sulfonanilide derivatives as anticancer agents. nih.gov For example, analogs of nimesulide (B1678887) have shown potent inhibitory effects on the growth of breast cancer cells. nih.gov Other benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of carbonic anhydrase IX, a protein associated with several cancers, and have demonstrated anti-proliferative activity against breast cancer cell lines.

Aromatase Inhibitors: Sulfonanilide derivatives have been identified as potential aromatase inhibitors, which are crucial in the treatment of estrogen-positive breast cancers.

Enzyme Inhibitors: Benzenesulfonamide is a known inhibitor of human carbonic anhydrase B. This property has led to the exploration of benzenesulfonamide derivatives for the treatment of various diseases.

Biomaterials: Sulfonated molecules are being investigated for their use in biomaterials, such as in the development of injectable gels for therapeutic protein delivery and in modifying nano-cellulose beads for improved hemocompatibility.

Industrial Applications:

Dyes and Photochemicals: Aminobenzenesulfonamides serve as intermediates in the production of azo dyes. Benzenesulfonamide is also used in the synthesis of various dyes and photochemicals.

Tanning Agents and Plastics: Benzenesulfonamides are used as intermediates in the production of polysulfonamides, which find applications as tanning agents and plastics.

Detergents and Surfactants: Benzenesulfonic acid, a related compound, is a key precursor in the manufacturing of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents.

The continued exploration of the chemical space around the sulfonanilide scaffold is likely to uncover even more novel applications in both medicine and industry.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 2-Amino-N-ethylbenzenesulfonanilide?

- Methodological Answer : Use a combination of FTIR to identify functional groups (e.g., sulfonamide N–H stretching at ~3300 cm⁻¹ and S=O asymmetric stretching at ~1350–1150 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂). X-ray crystallography can validate bond angles and torsion angles (e.g., N2–C2–C3: 121.66°, C4–C3–C2: 120.76° ). Mass spectrometry (EI-MS) should confirm the molecular ion peak at m/z 276.35 .

Q. How can researchers optimize synthesis routes for this compound to minimize byproducts?

- Methodological Answer : Employ a stepwise sulfonation-amination protocol. Start with benzenesulfonyl chloride and N-ethylaniline under anhydrous conditions (e.g., DCM, 0–5°C), followed by controlled amination with NH₃/MeOH. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization from ethanol/water (yield ~75–80%) . Avoid excess reagents to prevent sulfonic acid derivatives or N-overalkylation byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its irritant properties (R36/R37/R38). Work in a fume hood to avoid inhalation of dust. Store in a cool, dry place (melting point: 56–60°C ), and dispose of waste via approved hazardous chemical protocols (e.g., neutralization with 10% NaOH before incineration) .

Advanced Research Questions

Q. How do discrepancies in reported melting points (e.g., 56–60°C vs. literature values) arise, and how can they be resolved?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Perform DSC (differential scanning calorimetry) to assess thermal behavior and PXRD (powder X-ray diffraction) to identify crystalline phases. Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare purity via HPLC (C18 column, 1.0 mL/min, λ = 254 nm) .

Q. What computational methods are effective for modeling the conformational stability of this compound?

- Methodological Answer : Use DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and analyze intramolecular hydrogen bonding (e.g., N–H⋯O=S interactions). Compare computed bond angles (e.g., C1–C2–C3: 116.73°) with experimental X-ray data . MD simulations (AMBER force field) can predict solvent effects on conformation .

Q. How can researchers reconcile contradictory spectroscopic data for sulfonamide derivatives in collaborative studies?

- Methodological Answer : Standardize sample preparation (e.g., deuterated solvent purity, concentration) and cross-validate using multiple techniques. For example, if NMR signals for ethyl groups conflict, corroborate with HSQC (heteronuclear single-quantum coherence) to resolve CH₂/CH₃ coupling or ESI-MS for adduct formation analysis .

Q. What strategies mitigate degradation of this compound under long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.